2-(Bromomethyl)-5-cyclopropyloxolane

Description

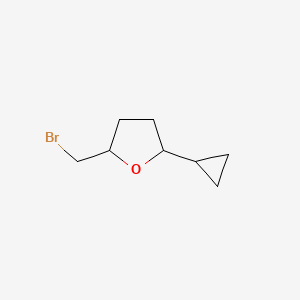

2-(Bromomethyl)-5-cyclopropyloxolane is a brominated heterocyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted with a bromomethyl group at position 2 and a cyclopropyl moiety at position 5 (Fig. 1).

Properties

IUPAC Name |

2-(bromomethyl)-5-cyclopropyloxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO/c9-5-7-3-4-8(10-7)6-1-2-6/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQMQDHXHDDNLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CCC(O2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-cyclopropyloxolane typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction is carried out in an organic solvent like dichloromethane or acetone.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction conditions, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-cyclopropyloxolane can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of cyclopropyloxolane derivatives with different functional groups.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-(Azidomethyl)-5-cyclopropyloxolane, while oxidation with potassium permanganate could produce this compound oxide.

Scientific Research Applications

2-(Bromomethyl)-5-cyclopropyloxolane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the study of biological pathways and interactions due to its reactive bromomethyl group.

Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-cyclopropyloxolane involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with nucleophiles, forming covalent bonds and modifying molecular structures. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Bromomethyl-Containing Heterocycles

Key Differences and Implications

Steric and Electronic Effects

- Cyclopropyl vs. Linear Alkyl Groups : The cyclopropyl group in this compound imposes greater steric hindrance compared to unsubstituted analogues like 4-(Bromomethyl)oxolane. This may slow alkylation kinetics but enhance selectivity in sterically demanding reactions .

- Ring Size and Heteroatom Position : Pyrazolone derivatives (e.g., Example 5.23 ) feature a six-membered ring with nitrogen atoms, enabling distinct electronic profiles and reactivity (e.g., participation in condensation reactions vs. oxolane’s ether-based stability).

Stability and Handling

- The cyclopropyl group may enhance oxidative stability compared to straight-chain alkyl bromides, though this requires empirical validation. High purity (95%) ensures reliability in scaled synthesis .

Biological Activity

2-(Bromomethyl)-5-cyclopropyloxolane is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action.

- Chemical Formula : CHBrO

- Molecular Weight : 229.12 g/mol

- Structure : The compound features a cyclopropyl group and a bromomethyl substituent, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound possesses moderate antibacterial activity, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The following table summarizes the findings from various studies:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of caspase-mediated apoptosis |

| MCF-7 | 20 | Cell cycle arrest at G2/M phase |

| A549 | 25 | Inhibition of PI3K/Akt signaling pathway |

The compound's ability to trigger apoptosis suggests it may interact with cellular signaling pathways crucial for cancer cell survival.

The precise mechanism by which this compound exerts its biological effects remains an area of active research. Preliminary studies suggest that it may function through:

- Caspase Activation : Leading to programmed cell death in cancer cells.

- Membrane Disruption : Causing leakage of intracellular contents in bacteria.

- Inhibition of Key Enzymes : Such as those involved in DNA replication and repair.

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models. For instance, a study conducted on mice bearing xenograft tumors showed a significant reduction in tumor size when treated with this compound compared to control groups. The treatment resulted in a tumor growth inhibition rate of approximately 65% over four weeks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.